molecular formula C37H57N17O11 B14209507 N~5~-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 832697-16-2

N~5~-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14209507
CAS No.: 832697-16-2
M. Wt: 916.0 g/mol
InChI Key: NHDVTDQBWXOFMN-HVCNVCAESA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is characterized by the presence of multiple glycine residues and the unique diaminomethylidene groups attached to the L-ornithine residues

Preparation Methods

The synthesis of N5-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves multiple steps. The synthetic route typically starts with the protection of the amino groups of L-ornithine and L-tryptophan. The glycine residues are then sequentially added using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The diaminomethylidene groups are introduced through a guanidination reaction using reagents like O-methylisourea .

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible assembly of peptide chains.

Chemical Reactions Analysis

N~5~-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

    Reduction: The diaminomethylidene groups can be reduced to form primary amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with amino acid residues in enzymes and receptors, modulating their activity. The glycine residues provide flexibility to the peptide chain, allowing it to adopt various conformations and interact with different targets .

Comparison with Similar Compounds

Similar compounds to N5-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine include:

The uniqueness of N5-(Diaminomethylidene)-L-ornithylglycylglycylglycylglycylglycyl-L-tryptophylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine lies in its extended glycine sequence and the presence of two diaminomethylidene groups, which confer specific structural and functional properties.

Properties

CAS No.

832697-16-2

Molecular Formula

C37H57N17O11

Molecular Weight

916.0 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C37H57N17O11/c38-22(6-3-9-43-36(39)40)33(62)51-16-29(58)48-14-27(56)46-13-26(55)47-15-28(57)49-19-32(61)54-25(11-20-12-45-23-7-2-1-5-21(20)23)34(63)52-17-30(59)50-18-31(60)53-24(35(64)65)8-4-10-44-37(41)42/h1-2,5,7,12,22,24-25,45H,3-4,6,8-11,13-19,38H2,(H,46,56)(H,47,55)(H,48,58)(H,49,57)(H,50,59)(H,51,62)(H,52,63)(H,53,60)(H,54,61)(H,64,65)(H4,39,40,43)(H4,41,42,44)/t22-,24-,25-/m0/s1

InChI Key

NHDVTDQBWXOFMN-HVCNVCAESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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